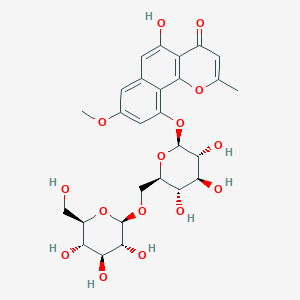

Isorubrofusarin-6-O-|A-gentiobioside

Overview

Description

Isorubrofusarin-6-O-|A-gentiobioside: is a naphthopyrone glycoside isolated from the seeds of Cassia obtusifoliaCassia tora). This compound is known for its unique chemical structure, which includes a naphthopyrone core linked to a gentiobiose sugar moiety. It has been studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isorubrofusarin-6-O-|A-gentiobioside typically involves the glycosylation of isorubrofusarin with gentiobiose. The process can be summarized as follows:

Starting Materials: Isorubrofusarin and gentiobiose.

Glycosylation Reaction: The glycosylation reaction is carried out using a glycosyl donor (e.g., gentiobiose) and a glycosyl acceptor (isorubrofusarin) in the presence of a catalyst such as a Lewis acid (e.g., BF₃·Et₂O).

Reaction Conditions: The reaction is typically performed in an anhydrous solvent like dichloromethane at low temperatures to prevent decomposition of the reactants and products.

Purification: The product is purified using chromatographic techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve the extraction and isolation from natural sources, such as the seeds of Cassia obtusifolia. The process includes:

Extraction: The seeds are ground and extracted with solvents like ethanol or methanol.

Isolation: The extract is subjected to various purification steps, including solvent partitioning, crystallization, and chromatographic separation, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Isorubrofusarin-6-O-|A-gentiobioside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the naphthopyrone core to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the sugar moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydro derivatives of the naphthopyrone core.

Substitution Products: Alkylated or aminated derivatives of the sugar moiety.

Scientific Research Applications

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Isorubrofusarin-6-O-|A-gentiobioside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.

Antimicrobial Activity: It may inhibit the growth of bacteria and fungi by disrupting their cell membranes or interfering with essential metabolic processes.

Anti-inflammatory Activity: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Isorubrofusarin-6-O-|A-gentiobioside can be compared with other naphthopyrone glycosides, such as:

Rubrofusarin-6-O-|A-gentiobioside: Similar structure but different biological activities.

Cassiaside: Another glycoside from with distinct pharmacological properties.

Aurantio-obtusin: A related compound with different sugar moieties and biological effects.

Biological Activity

Isorubrofusarin-6-O-β-gentiobioside (CAS No. 200127-93-1) is a naphthopyrone glycoside derived from the seeds of Cassia obtusifolia Linn. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of Isorubrofusarin-6-O-β-gentiobioside, supported by relevant research findings, case studies, and data tables.

Isorubrofusarin-6-O-β-gentiobioside has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C27H32O15 |

| Molecular Weight | 596.53 g/mol |

| IUPAC Name | 5-Hydroxy-8-methoxy-2-methyl-10-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-benzo[h]chromen-4-one |

| CAS Number | 200127-93-1 |

Antioxidant Activity

Recent studies have indicated that Isorubrofusarin-6-O-β-gentiobioside exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to reduce oxidative damage is particularly relevant in the context of chronic diseases such as diabetes and cardiovascular disorders.

Anti-inflammatory Effects

Isorubrofusarin-6-O-β-gentiobioside has demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. Research indicates that it can significantly decrease the expression of TGF-beta1 and fibronectin, as well as NF-kappaB DNA binding activity. These effects suggest its potential use in treating inflammatory conditions and related complications such as diabetic nephropathy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that Isorubrofusarin-6-O-β-gentiobioside exhibits activity against various bacterial strains. This antimicrobial potential may provide a basis for further exploration in developing natural antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of Isorubrofusarin-6-O-β-gentiobioside on cancer cell lines. The results indicate that the compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. Further research is needed to elucidate the mechanisms underlying these effects and to evaluate its efficacy in vivo.

Case Study 1: Diabetes Management

A study conducted on diabetic rats demonstrated that treatment with Isorubrofusarin-6-O-β-gentiobioside resulted in improved glycemic control and reduced complications associated with diabetes. The compound was found to lower blood glucose levels and improve lipid profiles, indicating its potential as a therapeutic agent for managing diabetes .

Case Study 2: Inflammatory Response

In a clinical trial assessing the anti-inflammatory effects of Isorubrofusarin-6-O-β-gentiobioside in patients with chronic inflammatory diseases, participants showed a significant reduction in inflammatory markers after treatment. This study highlights the compound's potential role in managing chronic inflammatory conditions.

Properties

IUPAC Name |

5-hydroxy-8-methoxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3/t15-,16-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREWSFDYWMXJQL-YCPAWSGYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001108843 | |

| Record name | 10-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200127-93-1 | |

| Record name | 10-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200127-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.